molecular formula C15H16N4O2S2 B2661552 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1351644-87-5

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B2661552
CAS No.: 1351644-87-5
M. Wt: 348.44
InChI Key: HXTCYOZHBDNUEQ-UHFFFAOYSA-N
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Description

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study by Havrylyuk et al. (2010) synthesized a series of novel 4-thiazolidinones with a benzothiazole moiety, evaluating their anticancer activity. Two compounds demonstrated significant anticancer activity across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compound "2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide" was identified as the most active candidate (Havrylyuk et al., 2010).

Antimicrobial Activity

Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antimicrobial activity against bacterial and fungal species. The study found moderate activity against the tested bacteria and fungi, with one compound showing significantly higher microbial growth inhibition compared to the other (Vinusha et al., 2015).

A2B Adenosine Receptor Antagonists

Cheung et al. (2010) explored 7-N-acetamide-4-methoxy-2-aminobenzothiazole derivatives as drug-like and non-xanthine based A2B receptor antagonists. The study led to the identification of a compound with excellent A2B potency and modest selectivity versus A2A and A1 receptors, showcasing good rodent PK properties (Cheung et al., 2010).

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-9-7-16-14(22-9)17-12(20)8-19(2)15-18-13-10(21-3)5-4-6-11(13)23-15/h4-7H,8H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTCYOZHBDNUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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